Ferric nitrate hexahydrate

Description

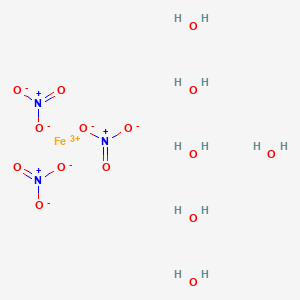

Structure

2D Structure

Properties

Molecular Formula |

FeH12N3O15 |

|---|---|

Molecular Weight |

349.95 g/mol |

IUPAC Name |

iron(3+);trinitrate;hexahydrate |

InChI |

InChI=1S/Fe.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

InChI Key |

HVENHVMWDAPFTH-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+3] |

Synonyms |

ferric nitrate ferric nitrate hexahydrate ferric nitrate iron salt ferric nitrate nonahydrate ferric nitrate octacosahydrate ferric nitrate octapentacontahydrate ferric nitrate octatriacontahydrate ferric nitrate pentadecahydrate ferric nitrate undecahydrate |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Techniques for Ferric Nitrate Hexahydrate and Its Derivatives

Conventional Synthesis Pathways of Iron(III) Nitrates

The conventional synthesis of iron(III) nitrates primarily revolves around the reaction of metallic iron with nitric acid, leading to the formation of various hydrated forms of the salt. The specific hydrate (B1144303) obtained is dependent on the reaction conditions, including the concentration of the nitric acid, temperature, and the presence of other substances. These hydrates are crucial precursors for a variety of applications, ranging from catalysts to advanced material synthesis.

Direct Reaction of Metallic Iron with Nitric Acid for Iron(III) Nitrate (B79036) Hydrate Formation

The most direct and widely employed method for the synthesis of iron(III) nitrate hydrates is the reaction of metallic iron with nitric acid. This process involves the oxidation of iron by nitric acid to the ferric (Fe³⁺) state and the subsequent formation of the nitrate salt. The reaction can be represented by the idealized equation:

Fe + 4HNO₃ → Fe(NO₃)₃ + NO + 2H₂O. wikipedia.org

In practice, the reaction is typically carried out by adding iron filings or turnings to a mixture of concentrated nitric acid and water. prepchem.com The rate of the reaction can be controlled by the gradual addition of iron and by maintaining the temperature, generally below 70°C, to prevent the formation of undesirable byproducts. prepchem.com A significant challenge in this synthesis is the potential for the passivation of the iron surface, where a thin layer of iron oxide forms and inhibits further reaction. google.com To overcome this, the process can be designed to ensure a continuous flow of nitric acid over the iron, which washes away the ferric nitrate as it forms, preventing the buildup of a passivating layer. google.com

The concentration of the nitric acid and the reaction temperature are critical parameters that influence the yield and purity of the final product. evitachem.com For instance, a process for producing an aqueous solution of ferric nitrate with a high concentration of soluble ferric iron involves continuously cycling nitric acid through a bed of metallic iron pieces at a temperature below the decomposition point of ferric nitrate to ferric oxide (around 100°C). google.com This method can yield a solution with 11.75% ferric iron and less than 10 ppm of ferric oxide. google.com The most common hydrate to crystallize from aqueous solutions is the nonahydrate, Fe(NO₃)₃·9H₂O. wikipedia.orggoogle.com However, other hydrates, including the hexahydrate, can be obtained under specific conditions. google.com

Table 1: Reaction Parameters for the Synthesis of Iron(III) Nitrate Hydrate

| Parameter | Condition | Outcome | Reference |

| Reactants | Metallic Iron (filings, turnings, or pieces) and Nitric Acid (concentrated or diluted) | Formation of Iron(III) Nitrate solution | wikipedia.orgprepchem.com |

| Temperature | Generally below 70°C; reaction zone temperature can reach up to 93-98°C in continuous flow processes | Controlled reaction rate, prevention of ferric oxide formation | prepchem.comgoogle.com |

| Nitric Acid Concentration | Varies depending on the desired product and process | Influences the rate of reaction and the final concentration of the ferric nitrate solution | evitachem.comgoogle.com |

| Process Control | Gradual addition of iron or continuous flow of nitric acid | Overcomes passivation of the iron surface | prepchem.comgoogle.com |

Targeted Crystallization and Interconversion of Ferric Nitrate Hydrates

While the nonahydrate is the most common form, other hydrates of iron(III) nitrate, including the tetrahydrate, pentahydrate, and hexahydrate, can be synthesized through targeted crystallization from their hydrous melts or solutions. nih.govresearchgate.net The specific hydrate that crystallizes is highly dependent on the concentration of nitric acid in the solution.

The crystal structure of iron(III) nitrate hexahydrate, more formally named hexaaquairon(III) trinitrate (Fe(H₂O)₆₃), consists of [Fe(H₂O)₆]³⁺ octahedra and nitrate anions connected through hydrogen bonds. nih.govresearchgate.net In the case of the pentahydrate, pentaaquanitratoiron(III) dinitrate (Fe(NO₃)(H₂O)₅₂), one of the water molecules in the coordination sphere of the iron atom is replaced by an oxygen atom from a nitrate group. nih.govresearchgate.net The tetrahydrate, triaquadinitratoiron(III) nitrate monohydrate ([Fe(NO₃)₂(H₂O)₃]NO₃·H₂O), exhibits a pentagonal-bipyramidal coordination geometry, with two bidentate nitrate anions and one water molecule forming the pentagonal plane. nih.govresearchgate.net

The interconversion between these hydrates is possible and is primarily driven by the water activity in the system, which can be controlled by the concentration of nitric acid. For example, the hexahydrate can be crystallized from a solution of the nonahydrate in nitric acid. This facilitates the formation of lower hydrates by reducing the availability of water molecules for coordination.

Table 2: Crystalline Structures of Iron(III) Nitrate Hydrates

| Hydrate | Chemical Formula | Coordination Geometry of Fe³⁺ | Key Structural Features | Reference |

| Tetrahydrate | [Fe(NO₃)₂(H₂O)₃]NO₃·H₂O | Pentagonal-bipyramidal | Two bidentate nitrate anions and one water molecule in the pentagonal plane. | nih.govresearchgate.net |

| Pentahydrate | Fe(NO₃)(H₂O)₅₂ | Octahedral | One nitrate group is directly coordinated to the iron atom. | nih.govresearchgate.net |

| Hexahydrate | Fe(H₂O)₆₃ | Octahedral | The iron atom is coordinated to six water molecules. | nih.govresearchgate.net |

Green Synthesis Approaches Utilizing Ferric Nitrate Hexahydrate as a Precursor

In recent years, there has been a significant shift towards environmentally friendly "green" synthesis methods for the production of nanomaterials. This compound serves as a key precursor in these approaches, particularly for the fabrication of iron oxide nanoparticles. These methods utilize natural products, such as plant extracts, which act as both reducing and stabilizing agents, eliminating the need for harsh and toxic chemicals.

Bioreduction Protocols for Iron Oxide Nanoparticle Fabrication (e.g., Plant Extracts)

The green synthesis of iron oxide nanoparticles using plant extracts is a simple, cost-effective, and eco-friendly process. greenskybio.com The general protocol involves mixing an aqueous solution of ferric nitrate with a plant extract. The phytochemicals present in the extract then reduce the ferric ions (Fe³⁺) to form iron oxide nanoparticles. The formation of nanoparticles is often indicated by a color change in the reaction mixture.

A variety of plant extracts have been successfully employed for this purpose, including those from Neem (Azadirachta indica), Moringa (Moringa oleifera), and Cabbage (Brassica oleracea). nih.govnih.gov For example, in a typical synthesis using Neem leaf extract, the terpenoids and flavanones present in the extract are suggested to be the primary reducing agents. mdpi.com The resulting iron oxide nanoparticles often exhibit superparamagnetic properties, making them suitable for applications such as targeted drug delivery. nih.gov

The size and morphology of the synthesized nanoparticles can be influenced by various reaction parameters, including the concentration of the plant extract, the pH of the medium, and the reaction temperature. scielo.org.mx For instance, an alkaline environment has been shown to favor the reducing and stabilizing capacity of antioxidants present in some plant extracts, leading to smaller nanoparticle sizes. scielo.org.mx

Table 3: Examples of Plant Extracts Used in the Green Synthesis of Iron Oxide Nanoparticles

| Plant Extract | Precursor | Key Phytochemicals Involved (if identified) | Resulting Nanoparticle Characteristics | Reference |

| Neem (Azadirachta indica) | Ferric Nitrate | Terpenoids, Flavanones | Superparamagnetic, Crystalline cubic structure | nih.govmdpi.com |

| Moringa (Moringa oleifera) | Ferric Nitrate | Flavonoids, Terpenoids, Polyphenols | High phenol content, Effective antibacterial agent | nih.gov |

| Cabbage (Brassica oleracea) | Ferric Nitrate | Not specified | Spherical and irregular shapes | nih.gov |

| Turnip (Brassica rapa) | Ferric Nitrate | Not specified | Effective antibacterial agent | nih.gov |

Exploration of Natural Extracts as Reducing and Stabilizing Agents

The efficacy of plant extracts in the synthesis of iron oxide nanoparticles stems from the diverse array of phytochemicals they contain. nih.gov These bioactive compounds, which include polyphenols, flavonoids, alkaloids, terpenoids, and carboxylic acids, possess functional groups such as hydroxyl and carbonyl groups that are capable of reducing metal ions and subsequently capping the newly formed nanoparticles. scientific.netsci-hub.se

The reduction mechanism involves the donation of electrons from the phytochemicals to the ferric ions (Fe³⁺), leading to the formation of iron oxide. The same or other phytochemicals then adsorb onto the surface of the nanoparticles, acting as capping agents. This capping layer prevents the agglomeration of the nanoparticles, ensuring their stability in the colloidal suspension. The presence of these natural capping agents can also enhance the biocompatibility of the nanoparticles. greenskybio.com

The specific types and concentrations of phytochemicals in a given plant extract determine its effectiveness as a reducing and stabilizing agent. For example, extracts rich in phenolic compounds and flavonoids are often excellent candidates for nanoparticle synthesis due to the strong reducing potential of their hydroxyl groups. nih.govscielo.org.mx The interaction between the phytochemicals and the nanoparticle surface can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), which can identify the functional groups involved in the capping process. mdpi.com

Advanced Material Synthesis Techniques Employing Iron(III) Nitrate Precursors

Ferric nitrate is a versatile precursor in various advanced material synthesis techniques, enabling the fabrication of a wide range of materials with tailored properties and morphologies. These methods often offer precise control over the final product's characteristics, making them suitable for applications in electronics, catalysis, and energy storage.

One prominent technique is hydrothermal synthesis , which involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. nih.govresearchgate.net This method has been used to produce iron oxide nanoparticles with controlled size and morphology. researchgate.netmsu.ru For instance, ultrafine α-Fe₂O₃ powders have been prepared from iron(III) nitrate solutions under hydrothermal conditions, with the particle size being influenced by the concentration of the precursor, temperature, and treatment time. msu.ru At higher concentrations of ferric nitrate, porous particles can be formed. msu.ru Hydrothermal synthesis is also employed to create composite materials, such as embedding magnetic particles on graphene oxide sheets, where the high temperature and pressure promote oriented growth. mdpi.com

Another significant method is the sol-gel process , which involves the transition of a system from a liquid "sol" into a solid "gel" phase. researchgate.netarxiv.org Iron(III) nitrate nonahydrate is a common precursor in this technique. researchgate.netarxiv.org For example, iron(III) oxyhydroxide xerogels have been prepared using ferric nitrate nonahydrate, ethanol as a solvent, and ammonium hydroxide as a gelation agent. researchgate.net The sol-gel method allows for the synthesis of nanostructured materials, including hematite (B75146) (α-Fe₂O₃) and goethite (α-FeO(OH)). researchgate.net The size of the resulting nanoparticles can be controlled by parameters such as the annealing temperature of the gel and the concentration of chelating agents like citric acid. arxiv.org This technique is also used to synthesize more complex materials like iron carbide (Fe₃C) nanoparticles, where the sol-gel process proceeds through intermediate phases of iron oxide and iron nitride. nih.govacs.org

Spray pyrolysis is a versatile technique for producing thin films and powders. nih.govresearchgate.net It involves atomizing a precursor solution (in this case, containing ferric nitrate) into fine droplets, which are then passed through a high-temperature zone. cambridge.orgcambridge.org In this zone, the solvent evaporates, and the precursor decomposes to form the desired material. cambridge.orgcambridge.org This method has been used to deposit α-Fe₂O₃ thin films for applications such as supercapacitors. researchgate.net The properties of the resulting films, such as their structure and morphology, are influenced by the concentration of the ferric nitrate precursor solution. researchgate.net Ultrasonic spray pyrolysis is a variation of this technique that uses ultrasonic waves to generate the aerosol, offering a simple and efficient way to synthesize uniform iron particles. mdpi.com

Table 4: Overview of Advanced Material Synthesis Techniques Using Ferric Nitrate

| Synthesis Technique | Description | Example Application/Product | Key Parameters |

| Hydrothermal Synthesis | Chemical reactions in a sealed vessel at high temperature and pressure. nih.govresearchgate.net | Synthesis of α-Fe₂O₃ nanoparticles with controlled porosity. msu.ru | Temperature, pressure, precursor concentration, reaction time. msu.ru |

| Sol-Gel Method | Transition of a colloidal solution (sol) into a solid network (gel). researchgate.netarxiv.org | Preparation of nanostructured iron oxyhydroxide xerogels and hematite nanoparticles. researchgate.netarxiv.org | Precursor concentration, gelation agent, annealing temperature. researchgate.netarxiv.org |

| Spray Pyrolysis | Atomization of a precursor solution and thermal decomposition in a high-temperature zone. nih.govcambridge.org | Deposition of α-Fe₂O₃ thin films for supercapacitors. researchgate.net | Precursor solution concentration, pyrolysis temperature. researchgate.netcambridge.org |

Spray-Flame Synthesis for Controlled Nanoparticle Production

Spray-flame pyrolysis (FSP) is a versatile and economically efficient method for the production of nanoparticles. This process involves the combustion of liquid raw materials that contain metal compounds at temperatures that can reach up to 3000°C. The desired nanoparticles are formed within milliseconds and are then collected as a dry powder. FSP is noted for its short process chain, which allows for the creation of complex nanoparticles in a single step. researchgate.net

The starting materials for FSP are typically low-cost metal compounds such as nitrates, which are dissolved in organic solvents like alcohols that also act as fuel for the flame. researchgate.net In the context of ferric nitrate, this technique has been successfully employed to synthesize iron-oxide nanoparticles. The process is influenced by various parameters including pressure, precursor flow rate, and flame stoichiometry, all of which affect the resulting particle size, composition, and morphology. frontiersin.org

Research has demonstrated that flame spray pyrolysis can be utilized to produce different phases of iron-oxide nanoparticles, such as maghemite (γ-Fe₂O₃), magnetite (Fe₃O₄), and wüstite (FeO), by controlling the atmosphere of the process. The oxidation state of the iron in the nanoparticles can be managed by adjusting the fuel-to-air ratio during combustion and by the valence state of the iron precursor used. nih.gov Solutions of iron(III) nitrate nonahydrate in primary alcohols are common precursor solutions for the production of iron oxide nanoparticles via spray flame synthesis. researchgate.net The highly crystalline nature of the resulting oxide nanopowders is a typical outcome of the FSP method. researchgate.net

Table 1: Parameters and Outcomes in Spray-Flame Synthesis of Iron-Oxide Nanoparticles

| Parameter | Influence on Nanoparticle Characteristics | Resulting Iron Oxide Phases | Reference |

|---|---|---|---|

| Pressure | Affects particle size, composition, and morphology. | Not specified | frontiersin.org |

| Precursor Flow Rate | Influences particle size and morphology. | Not specified | frontiersin.org |

| Flame Stoichiometry | Controls the oxidation state of iron. | γ-Fe₂O₃, Fe₃O₄, FeO | nih.gov |

| Precursor Solution | Iron(III) nitrate nonahydrate in alcohol is a common choice. | Iron Oxide Nanoparticles | researchgate.net |

Ultrasonic Spray Pyrolysis for Iron Oxide and Metallic Iron Particle Formation

Ultrasonic Spray Pyrolysis (USP) is recognized as a simple, cost-effective, and highly efficient method for synthesizing uniform iron particles of controlled sizes. frontiersin.org In this technique, a precursor solution is atomized into an aerosol by ultrasonic waves. These droplets are then carried by a gas into a heated zone where they undergo evaporation, decomposition, and densification to form spherical particles. frontiersin.org

A study on the transformation of iron (III) nitrate through hydrogen reduction-assisted ultrasonic spray pyrolysis (USP-HR) demonstrated the successful production of undoped iron oxides, silicon-doped iron oxides, and platinum-doped iron oxide particles at temperatures of 700°C and 950°C. The research focused on the hydrogen reduction behavior of iron trioxide (Fe₂O₃) with and without additives. frontiersin.org

In the absence of additives, the oxygen content of the iron oxide particles was found to decrease as the temperature increased from 700 to 950°C. However, the addition of SiO₂ significantly increased the oxygen content, indicating an inhibitory effect on the hydrogen reduction of the formed Fe₂O₃. Conversely, the introduction of platinum as a dopant significantly decreased the oxygen concentration in the synthesized particles by catalyzing the reduction of iron oxides at 700°C. This catalytic effect was so pronounced that metallic iron (Fe) was formed at 700°C in the Pt-doped experiments, a result only achieved at 950°C in the undoped runs. frontiersin.org

The formation of particles in USP can occur through two primary mechanisms: Droplet-To-Particle (DTP), where each droplet forms a single particle, and Gas-To-Particle (GTP), which involves the supersaturation of a gaseous species leading to nucleation and new particle formation. nih.gov

Table 2: Influence of Additives and Temperature in Ultrasonic Spray Pyrolysis of Iron (III) Nitrate

| Temperature | Additive | Precursor Solution Concentration | Resulting Particle Composition | Key Finding | Reference |

|---|---|---|---|---|---|

| 700°C | None | 0.5 mol/L Iron Nitrate | Iron Oxide | Higher oxygen content compared to 950°C. | frontiersin.org |

| 950°C | None | 0.5 mol/L Iron Nitrate | Iron Oxide with lower oxygen content, Metallic Iron (Fe) | Increased temperature promotes reduction. | frontiersin.org |

| 700°C | SiO₂ (40 wt. %) | 0.5 mol/L Iron Nitrate | Si-doped Iron Oxide | SiO₂ inhibits hydrogen reduction of Fe₂O₃. | frontiersin.org |

| 950°C | SiO₂ (40 wt. %) | 0.5 mol/L Iron Nitrate | Si-doped Iron Oxide | Inhibitory effect of Si is more pronounced at higher temperatures. | frontiersin.org |

| 700°C | Pt (15 wt. %) | 0.5 mol/L Iron Nitrate | Pt-doped Iron Oxide, Metallic Iron (Fe) | Pt catalyzes the reduction of iron oxides. | frontiersin.org |

Hydrothermal and Solvothermal Routes for Metal Chalcogenide Composite Material Synthesis

Hydrothermal and solvothermal synthesis are versatile methods for producing a variety of materials, including metal chalcogenides. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures. Ferric nitrate is a commonly used iron source in these synthetic routes. nih.gov

For instance, multicomponent iron sulfides have been synthesized via hydrothermal methods. One such process involves loading ferric nitrate, cobalt nitrate hexahydrate, ammonium fluoride (B91410), and urea (B33335) solution with reduced graphene oxide film in a hydrothermal reactor at 120°C for 8 hours. The resulting precursor is then treated with a sodium sulfide solution at 160°C for another 8 hours to yield a FeCo₂S₄/RGOF composite material. frontiersin.org Another study demonstrated the synthesis of FeS nanoflowers using a hydrothermal technique where iron nitrate and thiourea were heated in a water and ethanol mixture at 200°C for 12 hours. ijnnonline.net

The hydrothermal synthesis of iron disulfide (FeS₂) has also been explored using ferric nitrate nonahydrate and sodium thiosulfate. However, this particular reaction was found to yield pyrite along with a significant amount of elemental sulfur as the major product, suggesting that ferric nitrate may not be the most suitable iron source for producing pure pyrite under these conditions. msu.ru

In a different application, an iron nitride-carbon composite was prepared through a hydrothermal-assisted method. This involved impregnating activated carbon with an aqueous solution of iron nitrate, followed by hydrothermal treatment at 180°C for 5 hours. mdpi.com Additionally, ultrafine α-Fe₂O₃ (hematite) powders have been prepared through the hydrothermal treatment of iron (III) nitrate solutions at temperatures between 150-250°C. dergipark.org.tr

The solvothermal method, which is similar to the hydrothermal route but uses organic solvents, is also employed for the synthesis of iron-based sulfides. The choice of solvent, which can include N,N-dimethylformamide, methanol, or ethylene glycol, is a key difference between the two techniques. nih.gov

Table 3: Examples of Hydrothermal and Solvothermal Synthesis Using Ferric Nitrate

| Product | Method | Key Reactants | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| FeCo₂S₄/RGOF | Hydrothermal | Ferric nitrate, Cobalt nitrate, (NH₄)F, Urea, RGOF, Na₂S | 120 (precursor), 160 (sulfidation) | 8 (precursor), 8 (sulfidation) | frontiersin.org |

| FeS Nanoflowers | Hydrothermal | Iron nitrate, Thiourea | 200 | 12 | ijnnonline.net |

| FeS₂ (Pyrite) and Sulfur | Hydrothermal | Fe(NO₃)₃·9H₂O, Na₂S₂O₃ | 160 | 6 | msu.ru |

| Fe₂N@AC-H | Hydrothermal | Fe(NO₃)₃·9H₂O, Activated Carbon | 180 | 5 | mdpi.com |

| α-Fe₂O₃ | Hydrothermal | Fe(NO₃)₃ solution | 150-250 | Not specified | dergipark.org.tr |

Electrospinning for Functional Nanofiber Preparation (e.g., Doped Gelatin Nanofibers)

Electrospinning is a versatile technique used to produce polymeric nanofibers from an electrically driven jet of a polymer solution. lu.se This method is capable of fabricating nanofibers with various morphologies and is suitable for mass production. orientjchem.org Gelatin, a natural polymer derived from collagen, is often used in electrospinning for biomedical applications due to its biocompatibility and biodegradability. lu.seorientjchem.org

A recent study has demonstrated the synthesis of a catalyst for the electrochemical reduction of nitrate to ammonia (B1221849) using iron nitrate hexahydrate nanoparticles embedded in porous carbon nanofibers. This innovative approach highlights the potential for creating functionalized nanofibers with specific catalytic properties. The resulting catalyst exhibited a high ammonia yield and faradaic efficiency, with its structure confirmed by XRD and SEM analyses. nih.gov

While the direct electrospinning of gelatin doped with this compound is not extensively detailed in the provided search results, the principles of creating doped nanofibers are well-established. The process typically involves dissolving the polymer (e.g., gelatin) and the dopant salt (e.g., this compound) in a suitable solvent to create a homogenous solution. This solution is then subjected to a high voltage, which causes the ejection of a charged jet that solidifies into nanofibers as the solvent evaporates.

The properties of the electrospun nanofibers, such as diameter and morphology, are influenced by various parameters including the concentration of the polymer solution, the applied voltage, and the spinning distance. researchgate.net For gelatin, solvents like formic acid are often used to overcome its tendency to gel at room temperature, allowing for the successful electrospinning of uniform nanofibers. researchgate.net The incorporation of nanoparticles or ions, such as those from this compound, into the gelatin matrix can impart specific functionalities to the nanofibers, such as catalytic activity or magnetic properties.

Table 4: Parameters in Electrospinning of Nanofibers

| Polymer/Matrix | Dopant/Additive | Solvent | Key Process Parameters | Resulting Nanofiber Characteristics | Reference |

|---|---|---|---|---|---|

| Carbon | Iron Nitrate Hexahydrate | Not specified | Not specified | Porous carbon nanofibers with embedded iron nitrate hexahydrate nanoparticles. | nih.gov |

| Gelatin | None | Formic acid/water | Gelatin concentration (20%-30% w/v), electric field, spinning distance. | Uniform nanofibers with diameters influenced by gelatin concentration. | researchgate.net |

| Gelatin/Polyvinyl Alcohol | None | Acetic acid/DI water | Volumetric ratio of gelatin to PVA. | Fiber formation is dependent on the PVA content. |

Coordination Compound Synthesis from Iron(III) Nitrate Hydrates

Formation of Hexaaquairon(III) Complexes

When soluble iron(III) salts, such as this compound, are dissolved in water, the primary species formed is the hexaaquairon(III) aqua complex, [Fe(H₂O)₆]³⁺. In this complex, six water molecules act as ligands, forming coordinate bonds with the central Fe³⁺ ion. The resulting complex has an octahedral geometry.

The crystal structure of iron(III) trinitrate hexahydrate is composed of these [Fe(H₂O)₆]³⁺ octahedra and nitrate anions. These components are interconnected through a network of hydrogen bonds. Specifically, each hydrogen atom of the six coordinated water molecules forms a hydrogen bond with a different nitrate anion. This arrangement leads to a highly symmetric and complex structure where each [Fe(H₂O)₆]³⁺ unit is surrounded by 12 nitrate ions.

Solutions containing the hexaaquairon(III) ion are known to be acidic. This acidity is a result of the hydrolysis of the aqua complex, where a coordinated water molecule acts as a Brønsted-Lowry acid, donating a proton to a solvent water molecule. The high charge density of the Fe³⁺ ion polarizes the O-H bonds in the coordinated water molecules, facilitating this proton transfer.

The synthesis of hexaaquairon(III) salts can be achieved through several routes. One common method is the direct reaction of iron metal with an acid, such as treating iron metal powder with nitric acid to produce iron(III) nitrate. The nonahydrate form, Fe(NO₃)₃·9H₂O, is often the resulting product, which also contains the [Fe(H₂O)₆]³⁺ cation.

Table 5: Properties of the Hexaaquairon(III) Complex

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | [Fe(H₂O)₆]³⁺ | |

| Geometry | Octahedral | |

| Formation in Solution | Dissolution of soluble iron(III) salts in water. | |

| Crystal Structure with Nitrate | [Fe(H₂O)₆]³⁺ octahedra linked to NO₃⁻ anions via hydrogen bonds. | |

| Acidity | Solutions are acidic due to hydrolysis of the aqua complex. |

Synthesis of Iron(III) Complexes with Organic Ligands (e.g., Urea Derivatives, Ethylene Glycol)

This compound serves as a versatile precursor for the synthesis of a variety of iron(III) coordination compounds with organic ligands.

Complexes with Urea and its Derivatives:

The synthesis of hexakis(urea-O)iron(III) nitrate, Fe(urea)₆₃, is a well-documented example. A primary synthetic route involves mixing a concentrated aqueous solution of an iron(III) salt, such as ferric nitrate, with a concentrated aqueous solution of urea in a 1:6 molar ratio. The pH of the solution is typically adjusted with the corresponding acid of the anion. In a specific preparation, reacting Fe(NO₃)₃·9H₂O dissolved in 68% HNO₃ with an aqueous urea solution, regardless of the initial Fe(III) to urea mixing ratios from 1:2 to 1:8, consistently yields a product with a 1:6 iron to urea ratio. The resulting dark green crystalline compound can be crystallized with a high yield (87%) by concentrating the solution. This complex is readily soluble in water, methanol, and DMSO.

Reaction with Ethylene Glycol:

The reaction between ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and ethylene glycol under specific conditions leads to the oxidation of ethylene glycol to the oxalate anion (C₂O₄²⁻). This newly formed oxalate anion then acts as a ligand, coordinating with the iron(III) center to form a homopolynuclear coordination compound. msu.ru

In a typical synthesis, an aqueous solution containing ethylene glycol, Fe(NO₃)₃·9H₂O, and nitric acid (in a 1.5:1.5:1 molar ratio) is heated in a water bath up to 90°C. The reaction is complete when the evolution of gas ceases. The resulting solid product, a brown-rust powder, is then purified. msu.ru Elemental analysis and FTIR spectroscopy have indicated the empirical chemical formula of the synthesized coordination compound to be [Fe(C₂O₄)(OH)(OH₂)]n·0.3nH₂O. msu.ru

Table 6: Synthesis of Iron(III) Complexes with Organic Ligands

| Organic Ligand | Synthetic Method | Key Reactants | Molar Ratio (Fe:Ligand) | Product | Reference |

|---|---|---|---|---|---|

| Urea | Aqueous solution reaction | Ferric nitrate, Urea | 1:6 | Fe(urea)₆₃ | |

| Ethylene Glycol | Oxidation-coordination reaction | Fe(NO₃)₃·9H₂O, Ethylene glycol, HNO₃ | 1.5:1.5 (Fe:EG) | [Fe(C₂O₄)(OH)(OH₂)]n·0.3nH₂O | msu.ru |

Catalytic Science and Reaction Engineering Involving Ferric Nitrate Hexahydrate

Electrocatalysis Research

Ferric nitrate (B79036) hexahydrate serves as a crucial precursor in the synthesis of advanced iron-based nanomaterials for electrocatalysis. These materials are pivotal in the electrochemical reduction of nitrate (NO₃⁻) to ammonia (B1221849) (NH₃), a process with significant environmental and industrial implications. This reaction offers a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia production while simultaneously remediating nitrate-polluted wastewater. lu.sepolito.itnih.gov

The development of efficient electrocatalysts is essential for driving the nitrate reduction reaction (NO₃RR) toward ammonia with high selectivity and efficiency. researchgate.net Iron-based catalysts, often synthesized from ferric nitrate, are advantageous due to their low cost, high activity, and abundance. nih.gov Researchers are focusing on designing catalysts that can overcome challenges such as high overpotential and low Faradaic efficiency, which have historically hampered the practical application of this technology. researchgate.net

A prominent strategy in catalyst design involves embedding iron-based nanoparticles, derived from ferric nitrate hexahydrate, into conductive, high-surface-area supports like porous carbon nanofibers (CNFs). lu.se This architecture provides several benefits: the interconnected nanofiber framework enhances electron transfer, while the porous nature enlarges the catalyst-electrolyte interface and facilitates mass transport of reactants and products. rsc.org

The synthesis process typically involves electrospinning a solution containing a polymer and an iron precursor (like ferric nitrate), followed by a high-temperature carbonization process. This method yields a structure where iron-based nanoparticles are uniformly dispersed and encapsulated within the carbon matrix. rsc.orgnih.gov Such a design not only provides abundant, accessible active sites but also enhances the structural stability of the catalyst during prolonged electrochemical operation. rsc.org One study successfully synthesized a catalyst of Iron Nitrate Hexahydrate Nanoparticles embedded in Porous Carbon Nanofibers that demonstrated high efficiency in converting nitrate to ammonia. lu.se The structural and morphological integrity of these composite materials are typically verified through analytical techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). lu.se

The electrochemical reduction of nitrate to ammonia is a complex, eight-electron transfer process. researchgate.net The reaction kinetics are influenced by several factors, including the catalyst's surface area, the solution's pH, and the applied potential. nih.gov Studies on nitrate reduction using zero-valent iron (Fe⁰) have shown that the process is often an acid-driven, surface-mediated reaction, with stronger acidic conditions favoring the reduction. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are a powerful tool for understanding the NO₃RR at a molecular level. rsc.org These theoretical models help elucidate reaction pathways, identify rate-limiting steps, and predict the catalytic activity of different materials. rsc.orgrsc.org DFT studies have been used to investigate the trends in catalytic activity across various transition metals, revealing why copper, for example, is particularly active and selective for this reaction. rsc.org

For iron-based catalysts, DFT calculations demonstrate how structural and electronic properties influence performance. For instance, modeling has shown that introducing phosphorus atoms into an iron single-atom catalyst can break the local charge symmetry. researchgate.netresearchgate.net This modification facilitates the adsorption of nitrate ions and stabilizes key reaction intermediates, thereby lowering the energy barrier for the reduction process. researchgate.netresearchgate.net DFT can also be used to model the free-energy diagram for the entire NO₃RR pathway, providing insights into how catalyst modifications, like creating an asymmetric atomic interface, can optimize the electron density distribution and enhance catalytic efficiency. researchgate.net

A key challenge in the NO₃RR is achieving high selectivity for ammonia over competing products like nitrogen (N₂) and hydrogen (H₂). Faradaic efficiency (FE), which measures the percentage of electrons used to produce the desired product, is a critical performance metric. acs.org

One of the most effective strategies for boosting selectivity is the use of single-atom catalysts (SACs). dntb.gov.ua Iron single-atom catalysts (Fe-SACs), where individual iron atoms are dispersed on a support like nitrogen-doped carbon, have shown exceptional promise. acs.orgpnas.org The atomic dispersion of Fe sites is crucial; the absence of adjacent metal sites effectively prevents the N-N coupling step required for N₂ formation, thereby promoting selectivity towards ammonia. lu.seacs.org

Other strategies to enhance performance include:

Heteroatom Doping: Incorporating non-metal atoms like phosphorus or sulfur into the catalyst's structure can tune the electronic properties of the active iron sites, improving nitrate adsorption and intermediate stabilization. researchgate.net

Defect and Interface Engineering: Creating defects or heterostructures in the catalyst material can generate more active sites and enhance synergistic effects between different components. researchgate.net For example, modifying a nickel phosphide (B1233454) catalyst with δ-FeOOH was shown to stabilize NOx intermediates and increase ammonia FE to 97%. rsc.org

Optimizing the Support: The choice of support material is critical. High-surface-area, conductive materials like porous carbon nanofibers or graphene not only disperse the active sites effectively but also facilitate rapid electron transfer. nih.gov

The following table summarizes the performance of various iron-based electrocatalysts in the nitrate reduction to ammonia reaction, highlighting the impact of different design strategies.

| Catalyst | Max. Faradaic Efficiency (FE) | Ammonia (NH₃) Yield Rate | Reference |

| Iron Nitrate Hexahydrate Nanoparticles in Porous Carbon Nanofibers | 70.9% | 18.5 mg h⁻¹ mg⁻¹cat | lu.se |

| Iron Single-Atom Catalyst with N and P coordination (Fe-N/P-C) | 90.3% | 17980 µg h⁻¹ mg⁻¹cat | researchgate.net |

| γ-Fe₂O₃ supported on Boron Carbon Nitride (γ-Fe₂O₃/BCN) | 95% | 7570 µg h⁻¹ mg⁻¹cat | acs.org |

| Fe/N sites on CNFs with encapsulated FeCo nanoparticles (FeCo@CNFs-Fe/N) | Not specified | 498.18 µmol h⁻¹ g⁻¹cat | nih.gov |

| Iron Single-Atom Catalyst (Fe-SAC) in solar-driven reactor | 80.2% (average) | Not specified | pnas.org |

Electrochemical Reduction of Nitrate to Ammonia Catalyzed by Iron Nitrate Hexahydrate Nanoparticles

Organic Catalysis and Transformations Mediated by Iron(III) Nitrate

Iron(III) nitrate is an inexpensive, readily available, and low-toxicity reagent that serves as a versatile mediator in a variety of organic transformations. researchgate.netjst.go.jp Its primary role in many of these reactions is to act as a source of the nitrogen dioxide radical (•NO₂) through thermal decomposition. researchgate.netorganic-chemistry.org This reactivity allows for the synthesis of valuable nitro compounds, which are important intermediates in the production of pharmaceuticals and other fine chemicals. jst.go.jp

Key transformations mediated by iron(III) nitrate include:

Radical Halo-Nitration of Alkenes: This reaction involves the addition of a nitrogen dioxide radical to an alkene, followed by the trapping of the resulting radical intermediate with a halogen atom. organic-chemistry.org This method provides a practical and economical route to synthesize halo-nitro compounds and, subsequently, nitroalkenes. researchgate.netorganic-chemistry.org The reaction shows good chemoselectivity, with the nitro group preferentially adding to electron-rich double bonds. organic-chemistry.org

Synthesis of Isoxazoles from Alkynes: Iron(III) nitrate can be used as both a nitration and cyclization reagent to prepare isoxazoles, an important heterocyclic motif in medicinal chemistry. organic-chemistry.org In a process enhanced by an additive like potassium iodide (KI), both self-coupling and cross-coupling of alkynes can be achieved under mild conditions to form the desired isoxazole (B147169) ring system. organic-chemistry.org

Nitrolactonization: The reaction of certain alkenyl carboxylic acids with iron(III) nitrate can produce nitrolactones in high yields. jst.go.jp Mechanistic studies suggest the reaction proceeds via the radical addition of •NO₂ (generated from the pyrolysis of the iron salt) to the alkene moiety, followed by intramolecular cyclization. jst.go.jp

Oxidation Reactions: In combination with other catalysts, such as Keggin-type heteropoly acids, ferric nitrate can act as an effective oxidant for converting alcohols to their corresponding aldehydes and ketones under mild, solvent-free conditions. organic-chemistry.org

The table below summarizes several organic transformations where iron(III) nitrate is a key reagent.

| Reaction Type | Substrate(s) | Key Reagents | Product(s) | Reference |

| Halo-Nitration | Alkenes | Fe(NO₃)₃·9H₂O, Halogen Salt (e.g., FeCl₃) | Halo-nitro compounds, Nitroalkenes | organic-chemistry.org |

| Isoxazole Synthesis | Alkynes | Fe(NO₃)₃, Potassium Iodide (KI) | Isoxazoles | organic-chemistry.org |

| Nitrolactonization | Alkenyl Carboxylic Acids | Fe(NO₃)₃·9H₂O | Nitrolactones | jst.go.jp |

| Oxidation of Alcohols | Alcohols | Fe(NO₃)₃, Keggin-type heteropoly acids | Aldehydes, Ketones | organic-chemistry.org |

Oxidation Reactions Facilitated by Iron(III) Nitrate Derivatives

Iron(III) nitrate is a potent oxidizing agent and its derivatives are employed in a range of oxidation reactions.

Aerobic Alcohol Oxidation Mechanisms (e.g., Iron(III) Nitrate/TEMPO-Catalyzed Systems)

The combination of iron(III) nitrate and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) creates a highly effective catalytic system for the aerobic oxidation of alcohols. nih.govnih.govosti.govosti.gov This system operates through a "serial cooperativity" mechanism, which distinguishes it from other transition-metal/aminoxyl catalyst systems, such as those based on copper. nih.govnih.govosti.govresearchgate.net

In this mechanism, the iron(III) nitrate initiates a NOx-based redox cycle that oxidizes the aminoxyl/hydroxylamine to an in situ-generated oxoammonium species. nih.govnih.govosti.govosti.gov This oxoammonium species is the active oxidant that converts the alcohol to the corresponding carbonyl compound. nih.govosti.gov The mechanistic pathway involves a redox cascade where the alcohol oxidation is mediated by the generated oxoammonium species. nih.govnih.govosti.govresearchgate.net This is different from "integrated cooperativity" seen in copper/aminoxyl systems, where both the metal and the aminoxyl participate together in the alcohol oxidation. nih.govnih.govosti.govresearchgate.net

The distinct mechanism of the iron(III) nitrate/TEMPO system results in different chemoselectivity and functional group compatibility compared to copper-based systems. nih.govnih.govosti.govosti.gov For instance, the Fe(NO₃)₃ system can tolerate acidic functional groups and is capable of oxidizing primary alcohols to carboxylic acids, whereas Cu/TEMPO catalysts typically yield aldehydes and can be inhibited by acids. nih.gov

Table 1: Comparison of Aerobic Alcohol Oxidation Catalyst Systems

| Feature | Iron(III) Nitrate/TEMPO | Copper/TEMPO |

|---|---|---|

| Mechanism | Serial Cooperativity | Integrated Cooperativity |

| Active Oxidant | In situ-generated oxoammonium species | Copper-aminoxyl complex |

| Chemoselectivity | Can oxidize 1° alcohols to carboxylic acids | Oxidizes 1° alcohols to aldehydes |

| Functional Group Tolerance | Tolerates acidic groups | Poisoned by acidic groups |

Selective Organic Oxidations Using Clay-Supported Ferric Nitrate (Clayfen)

"Clayfen" is a reagent prepared by impregnating K10 montmorillonite (B579905) clay with ferric nitrate. wikipedia.orgtaylorfrancis.com This supported reagent has proven to be a useful and selective oxidant in various organic synthesis applications. wikipedia.org For example, Clayfen has been successfully employed for the oxidation of alcohols to aldehydes. wikipedia.org It is also effective in converting thiols to disulfides. wikipedia.org The use of a solid support like clay offers advantages such as easier product separation and potentially milder reaction conditions.

Nitration Reactions Catalyzed by Ferric Nitrate

Ferric nitrate is a valuable reagent for nitration reactions, offering an alternative to the traditional corrosive mixture of nitric and sulfuric acids. asianpubs.org It can act as both a catalyst and a nitro source.

Coordination-Mediated Radical Nitration Processes

Studies have shown that ferric nitrate can facilitate nitration through a coordination-mediated radical process. asianpubs.orgasianpubs.org In the nitration of methyl salicylate, for instance, the coordination of the substrate with ferric nitrate promotes the splitting of the N-O bonds within the nitrate group. asianpubs.orgasianpubs.orgresearchgate.net This homolytic cleavage leads to the formation of nitro radicals (•NO₂), which are the active nitrating species. asianpubs.orgasianpubs.org These radicals then react with the organic substrate to yield the nitrated product. asianpubs.orgasianpubs.org This mechanism is supported by evidence from electronic absorption spectra, cyclic voltammetry, and electrospray ionization mass spectra. asianpubs.orgasianpubs.org

The process also involves the reduction of Fe(III) to Fe(II) and the formation of ferric oxides as byproducts, which can be easily removed by filtration. asianpubs.org This radical pathway offers a different approach compared to the electrophilic aromatic substitution mechanism typically associated with mixed-acid nitration.

Investigation of Regioselectivity in Organic Nitration Reactions

The use of ferric nitrate as a nitrating agent can lead to significantly different regioselectivity compared to conventional methods. asianpubs.org For example, in the nitration of methyl salicylate, using ferric nitrate results in a higher ratio of the 5-nitro product to the 3-nitro product than what is observed with a nitric acid and sulfuric acid mixture. asianpubs.org This enhanced regioselectivity is attributed to the coordination between the ferric ion and the substrate, which directs the incoming nitro group to a specific position on the aromatic ring. asianpubs.org

The ability to control the position of nitration is of great importance in the synthesis of fine chemicals and pharmaceuticals. Research in this area continues to explore how modifying reaction conditions and the nature of the iron catalyst can further influence the regiochemical outcome of nitration reactions. rsc.org

Table 2: Regioselectivity in the Nitration of Methyl Salicylate

| Nitrating Agent | Ratio of 5-nitro to 3-nitro product |

|---|---|

| Ferric Nitrate | Up to 5.3 |

General Applications in Catalyst Production and Formulation

Beyond its direct catalytic applications, this compound is a crucial precursor in the production and formulation of various other catalysts. wikipedia.org Its utility stems from the fact that the nitrate anion is easily removed or decomposed, making it a convenient starting material for synthesizing iron-containing compounds. wikipedia.org

For instance, ferric nitrate is a standard precursor for the synthesis of potassium ferrate (K₂FeO₄), a powerful oxidizing agent with applications in water treatment. wikipedia.org It is also used in the preparation of iron-based catalysts for the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from synthesis gas.

Furthermore, ferric nitrate is employed in the synthesis of advanced catalytic materials such as iron nitrate hexahydrate nanoparticles embedded in porous carbon nanofibers. These materials have shown high efficiency as catalysts for the electrochemical reduction of nitrate to ammonia, a process relevant for both wastewater treatment and sustainable ammonia production. lu.se The use of ferric nitrate in sol-gel and hydrothermal synthesis methods allows for the creation of complex catalyst structures with tailored properties.

Role in Manufacturing of Exhaust Gas Purifying Catalysts

This compound is instrumental in the preparation of washcoats for catalytic converters, which are essential components in vehicle exhaust systems designed to reduce harmful emissions. The washcoat is a porous, high-surface-area layer applied to a ceramic or metallic substrate, and it provides the support for the catalytically active precious metals, such as platinum, palladium, and rhodium.

The inclusion of iron oxides, derived from the thermal decomposition of ferric nitrate, into the washcoat composition can significantly enhance the performance and durability of the catalyst. A notable application involves the preparation of an alumina-based washcoat where a colloidal solution of iron oxide is introduced. This is achieved by dissolving a hydrated ferric nitrate salt in deionized water to form a stable colloidal solution. This solution is then mixed with an alumina (B75360) slurry. Upon calcination, the ferric nitrate decomposes to form finely dispersed iron oxide (Fe₂O₃) particles that are uniformly adsorbed on the alumina support.

Studies on Catalytic Activities of Iron Oxide/Hydroxide Materials Derived from Iron(III) Nitrate Precursors

The catalytic activity of iron oxide materials is intrinsically linked to their physical and chemical properties, such as crystal phase, particle size, surface area, and reducibility. Ferric nitrate is a commonly used precursor for synthesizing various iron oxide phases due to the relative ease of controlling these properties through different synthesis parameters.

Iron oxides derived from ferric nitrate have been investigated for the catalytic oxidation of carbon monoxide, a key reaction in exhaust gas purification. For instance, mesoporous γ-Fe₂O₃ nanoflakes synthesized from iron(III) nitrate nonahydrate have been shown to be effective supports for gold nanoparticles in CO oxidation. The iron oxide support itself possesses active sites, such as surface defects, that can adsorb and activate oxygen, thereby participating in the reaction mechanism. The thermal treatment of the iron glycerate precursor, formed from ferric nitrate, at different temperatures allows for the tuning of the iron oxide's properties, which in turn affects the catalytic performance.

In the context of NOx reduction, iron oxide catalysts prepared from ferric nitrate precursors have demonstrated significant activity. Studies have focused on the reduction of nitric oxide (NO) by carbon monoxide (CO), a crucial reaction in three-way catalysis. Iron oxide (α-Fe₂O₃) synthesized by the thermal treatment of hydrated ferric nitrate has been tested for its efficacy in this reaction. The performance of such catalysts is often evaluated by measuring the NO conversion and the selectivity towards the desired product, N₂.

Below are tables summarizing research findings on the catalytic activities of iron oxide materials derived from ferric nitrate precursors.

Table 1: Performance of α-Fe₂O₃ Catalyst in NO Reduction by CO

| Temperature (°C) | NO Conversion (%) | N₂ Selectivity (%) |

| 200 | < 10 | - |

| 225 | 20 | > 98 |

| 250 | 60 | > 98 |

| 275 | 100 | 96 |

| 300 | 100 | 96 |

| 350 | 100 | 96 |

| Data derived from studies on Fe₂O₃ synthesized via thermal treatment of hydrated ferric nitrate. |

Table 2: Temperature-Programmed Reduction (TPR) Characteristics of Iron Oxide Catalysts

| Catalyst Precursor | Support | Key Reduction Peaks (°C) | Inferred Reduction Steps |

| Ferric Nitrate | None | ~380-390, ~450, ~680 | Fe₂O₃ → Fe₃O₄ → FeO → Fe |

| Ferric Nitrate | Alumina (10%) | ~398, ~512, ~680 | Fe₂O₃ → Fe₃O₄ → FeO (metastable) → Fe |

| TPR studies provide insights into the reducibility of the catalyst, which is a critical factor for its activity in redox reactions typical of exhaust gas treatment. |

These studies highlight the versatility of ferric nitrate as a precursor for creating catalytically active iron oxide materials. By carefully controlling the synthesis conditions, it is possible to tailor the properties of the resulting iron oxides to optimize their performance in specific exhaust gas purification reactions.

Material Science and Advanced Materials Research with Ferric Nitrate Hexahydrate

Nanomaterial Development and Application

The application of ferric nitrate (B79036) hexahydrate is particularly prominent in the field of nanotechnology, where it is utilized to produce iron-containing nanomaterials with specific functionalities for a range of applications.

Synthesis of Tailored Iron Oxide Nanoparticles for Catalysis and Sensing Applications

Ferric nitrate hexahydrate is a widely used iron precursor for the synthesis of iron oxide nanoparticles with controlled size and morphology, which are critical for their performance in catalysis and sensing. Green synthesis methods, which utilize natural extracts as reducing and capping agents, have been successfully employed to produce well-defined iron oxide nanoparticles from ferric nitrate.

For instance, a study demonstrated the synthesis of hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃) nanoparticles using plant extracts and starch with ferric nitrate nonahydrate, a closely related hydrated form of ferric nitrate. confer.cz The choice of natural extract was found to influence the resulting nanoparticle morphology and phase. The use of red onion peel extract with this compound led to the formation of bean-shaped hematite nanoparticles. confer.cz In another approach, iron oxide nanoparticles embedded in porous carbon nanofibers were synthesized using this compound for the electrochemical reduction of nitrate to ammonia (B1221849), showcasing a promising catalytic application. lu.se

The properties of the synthesized nanoparticles are highly dependent on the synthesis conditions. The following table summarizes the characteristics of iron oxide nanoparticles synthesized using ferric nitrate and natural extracts.

| Precursor | Natural Extract/Agent | Nanoparticle Phase | Morphology | Average Size |

| This compound | Red Onion Peel Extract | Hematite (α-Fe₂O₃) | Bean-shaped | 130 ± 40 nm (length), 70 ± 20 nm (width) confer.cz |

| Ferric Nitrate Nonahydrate | Starch Solution | Hematite (α-Fe₂O₃) | Not specified | 30 ± 10 nm confer.cz |

| Ferric Nitrate Nonahydrate | Green Tea Leaves Extract | Hematite (α-Fe₂O₃) + Maghemite (γ-Fe₂O₃) | Bean-shaped | 100 ± 20 nm (length), 60 ± 10 nm (width) confer.cz |

These tailored nanoparticles exhibit significant potential in various catalytic processes due to their high surface area and reactive surface sites.

Integration of Iron(III) Species into Functional Nanostructures (e.g., Doped Gelatin Nanofibers)

Ferric nitrate serves as a source of iron(III) ions for doping various nanostructures, thereby imparting them with specific functionalities such as antibacterial properties. An example of this is the integration of iron(III) into gelatin nanofibers. In a study focused on preparing metal-doped gelatin nanofibers for antibacterial applications, iron(III) nitrate nonahydrate was used as the iron precursor. taylors.edu.my

The process involved dissolving the iron salt in a gelatin solution, which was then electrospun to produce nanofibers. The chelation of the ferric ions within the gelatin matrix is a crucial step in this process. taylors.edu.my The resulting Fe/Ge-espun nanofibers demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. taylors.edu.my This highlights the potential of using ferric nitrate to create functionalized biomaterial-based nanostructures for biomedical applications.

Glass and Ceramic Material Integration Studies

This compound is also utilized in the fabrication of composite glass and ceramic materials, where the incorporation of iron species can significantly alter the material's properties.

Sol-Gel Derived Glasses with Ferric Nitrate Hydrate (B1144303) Incorporation

The sol-gel process is a versatile method for creating glasses and ceramics at lower temperatures compared to traditional melting techniques. Ferric nitrate hydrate is a suitable precursor for introducing iron into a silica glass network. In this process, a silicon alkoxide, such as tetramethylorthosilicate (TMOS), is hydrolyzed in the presence of ferric nitrate hydrate. ju.edu.jo

The concentration of the iron precursor plays a critical role in the final structure of the material. Studies have shown that at lower molar concentrations (below 30%) of iron nitrate, the resulting glasses are non-crystalline. ju.edu.jo However, at higher concentrations, a crystalline structure is observed. tandfonline.com The thermal transitions of these hybrid glasses are influenced by the interaction between the iron species and the silica network. tandfonline.com

Spectroscopic Characterization of Interfacial Bonding in Hybrid Materials (e.g., Si-O-Fe bond formation)

The properties of iron-containing glasses and ceramics are intrinsically linked to the chemical bonding between the iron species and the matrix. Spectroscopic techniques are essential for characterizing these interactions. Infrared (IR) spectroscopy has been effectively used to confirm the formation of Si-O-Fe bonds in sol-gel derived Fe(NO₃)₃-SiO₂ glasses. tandfonline.comscispace.com

The presence of these bonds indicates the successful incorporation of iron into the silica network, rather than the mere physical mixing of iron oxide and silica. The IR spectra of these hybrid materials show characteristic vibration bands that are distinct from those of pure silica or pure iron nitrate, providing clear evidence of the interfacial bonding. scispace.com

Precursor Chemistry for Functional Inorganic Materials

The utility of this compound extends to its role as a versatile precursor for a wide array of functional inorganic materials beyond simple iron oxides. Its high reactivity and solubility in various solvents make it an excellent starting material for complex syntheses.

Ferric nitrate is a key precursor in the synthesis of various iron-containing materials, including other metal oxides and coordination polymers. nih.govresearchgate.net For example, it can be used to prepare mixed-metal oxides where the properties are tuned by the presence of different metal cations. The thermal decomposition of coordination compounds derived from ferric nitrate can lead to the formation of nanoparticles with controlled shapes and sizes. nih.gov

The choice of precursor is critical in determining the final properties of the material. Ferric nitrate's utility lies in the relative ease with which the nitrate anion can be removed during thermal processing, leaving behind the desired iron-based material. This makes it a valuable component in the synthesis of advanced materials for a variety of applications, from catalysis to electronics.

Studies on Ferrite Formation (e.g., Nickel Ferrite) from Mixed Nitrates

This compound is a principal iron source in the synthesis of advanced ferrite materials, such as nickel ferrite (NiFe₂O₄), through methods involving mixed metal nitrates. These synthesis routes are valued for their ability to produce homogenous, nanocrystalline materials with tailored properties. Research in this area often employs wet chemical methods like co-precipitation and sol-gel, where ferric nitrate is combined with a corresponding metal nitrate, such as nickel nitrate hexahydrate, in precise stoichiometric ratios.

One of the most common techniques is chemical co-precipitation. iosrjen.org In this method, aqueous solutions of ferric nitrate and nickel nitrate are mixed, typically in a 2:1 molar ratio, to match the stoichiometry of the final nickel ferrite compound. iosrjen.orgrdd.edu.iq A precipitating agent, commonly sodium hydroxide (NaOH), is then added to the solution to adjust the pH, leading to the simultaneous precipitation of iron and nickel hydroxides. iosrjen.org The resulting precipitate is then washed to remove impurities, dried, and often subjected to a high-temperature calcination or sintering process to induce the formation of the crystalline spinel ferrite structure. iosrjen.orgresearchgate.net

For instance, one study detailed the synthesis of nickel ferrite nanoparticles by mixing a 0.5 M solution of ferric nitrate with a 0.25 M solution of nickel nitrate. iosrjen.org The pH was adjusted to 7 using a 2 M NaOH solution, and the resulting precipitate was sintered at 600°C for 4 hours. iosrjen.org X-ray diffraction (XRD) analysis of the final product confirmed the formation of a cubic spinel structure without any extraneous peaks, indicating the purity of the nickel ferrite phase. iosrjen.org

The sol-gel method is another widely used approach. rdd.edu.iq In a typical sol-gel synthesis, ferric nitrate nonahydrate and nickel nitrate hexahydrate are dissolved in a solvent, often with a chelating agent like citric acid, to form a homogenous sol. rdd.edu.iq The pH is adjusted, and the solution is heated, causing it to become a viscous gel. rdd.edu.iq This gel is then dried and calcined at elevated temperatures to yield the final ferrite product. The calcination temperature plays a crucial role in the crystallite size and magnetic properties of the resulting nanoparticles. researchgate.net Research has shown that increasing the calcination temperature generally leads to an increase in nanoparticle size and crystallinity. researchgate.net

The versatility of using mixed nitrates allows for the synthesis of various mixed-metal ferrites. For example, by incorporating cobalt nitrate along with nickel and ferric nitrates, researchers can produce mixed Nickel-Cobalt ferrites (Ni₁₋ₓCoₓFe₂O₄). jocpr.com This highlights the flexibility of the mixed nitrate approach in tuning the composition and, consequently, the magnetic and electronic properties of the final ferrite material.

The table below summarizes findings from various studies on the synthesis of nickel ferrite using ferric nitrate and nickel nitrate precursors.

| Synthesis Method | Precursor Molar Ratio (Fe³⁺:Ni²⁺) | Precipitating/Gelling Agent | pH | Sintering/Calcination Temperature | Resulting Properties | Reference |

| Chemical Co-precipitation | 2:1 (0.5 M : 0.25 M) | Sodium Hydroxide (NaOH) | 7 | 600°C for 4 hours | Cubic spinel structure confirmed by XRD. | iosrjen.org |

| Chemical Co-precipitation | 2:1 (0.2 M : 0.1 M) | Not specified | Not specified | Heated to 80°C; some samples calcined at 400-500°C. | Nanoparticle size increased with calcination temperature; superparamagnetic properties observed. | researchgate.net |

| Sol-Gel | 2:1 (8 mmol : 4 mmol) | Citric Acid / Ammonia Solution | 7 | Heated to 90-95°C to form a gel. | Formation of a green porous dry gel, precursor to NiFe₂O₄. | rdd.edu.iq |

| Chemical Co-precipitation | Not specified | Sodium Hydroxide (NaOH) | Not specified | As-synthesized and heat-treated at 600°C for 4 hours. | Heat treatment eliminated most iron oxide and other impurity phases. | researchgate.net |

Reaction Mechanism and Kinetic Studies Involving Ferric Nitrate Hexahydrate

Thermal Decomposition Pathways of Iron(III) Nitrate (B79036) Hydrates

The thermal decomposition of iron(III) nitrate hydrates, including the hexahydrate and nonahydrate forms, is a complex, multi-step process. Both hydrates exhibit nearly identical thermal behavior. tib.eudeepdyve.com The process involves dehydration, hydrolysis, and the eventual formation of iron oxides. akjournals.com

Identification of Intermediate Decomposition Products and Final Compounds

The decomposition of ferric nitrate does not proceed directly to the final oxide product. Instead, a series of intermediate compounds are formed. The process begins with the melting of the hydrate (B1144303) in its own water of crystallization. akjournals.com This is followed by a series of condensation and hydrolytic processes. tib.eudeepdyve.com

Initially, thermolysis involves the condensation of four molecules of the initial monomer, leading to the loss of four molecules of nitric acid. tib.eudeepdyve.com As the temperature increases, further hydrolysis occurs, with the gradual elimination of nitric acid from the resulting tetramer. This leads to the formation of a dimeric iron oxyhydroxide, Fe₄O₄(OH)₄. tib.eudeepdyve.com Other identified intermediate hydroxo-species include Fe(OH)(NO₃)₂ and Fe(OH)₂NO₃. akjournals.com Some studies also report the formation of iron hydroxides as intermediates prior to the final oxide formation. acs.org

Upon complete dehydration, the oxyhydroxide structure breaks down, yielding the final product, which is typically hematite (B75146) (α-Fe₂O₃). tib.eudeepdyve.comakjournals.com The formation of Fe₂O₃ occurs as a result of the thermal dehydroxylation of an intermediate, FeOOH. akjournals.com

Table 1: Intermediate and Final Products in the Thermal Decomposition of Iron(III) Nitrate Hydrates

| Stage | Intermediate/Final Product | Chemical Formula | References |

| Initial | Ferric Nitrate Hexahydrate/Nonahydrate | Fe(NO₃)₃·6H₂O / Fe(NO₃)₃·9H₂O | tib.eu, deepdyve.com |

| Intermediate | Dimeric Iron Oxyhydroxide | Fe₄O₄(OH)₄ | tib.eu, deepdyve.com |

| Intermediate | Hydroxo-species | Fe(OH)(NO₃)₂ | akjournals.com |

| Intermediate | Hydroxo-species | Fe(OH)₂NO₃ | akjournals.com |

| Intermediate | Iron(III) oxyhydroxide | FeOOH | akjournals.com |

| Final | Hematite (Iron(III) oxide) | α-Fe₂O₃ | tib.eu, deepdyve.com, akjournals.com |

Influence of Heating Rates and Atmospheric Conditions on Decomposition Kinetics

The kinetics of the thermal decomposition of this compound are significantly influenced by the heating rate and the surrounding atmosphere. tku.edu.twjetir.org

Heating Rate: Different heating rates can alter the decomposition pathway and the temperatures at which reactions occur. Lower heating rates allow for the distinction of several intermediate steps. jetir.org Conversely, higher heating rates tend to cause an overlap of these decomposition reactions, and the decomposition temperatures shift to higher values. jetir.org At increased heating rates, the salt shows a tendency to decompose directly to anhydrous hematite. tku.edu.tw For instance, at a heating rate of 1°C/min in flowing nitrogen, decomposition to Fe₂O₃ occurs by 280°C, with anhydrous iron nitrate as an intermediate. tku.edu.tw In contrast, at 5.4°C/min in flowing air, the loss of water begins at 35°C, and Fe₂O₃ is obtained at 445°C. tku.edu.tw

Atmospheric Conditions: The presence of a flowing gas, such as air, enhances the removal of gaseous by-products, causing all decomposition reactions to occur at lower temperatures. tku.edu.twjetir.org For example, decomposition in air is more energetically favorable than in an argon atmosphere. researchgate.net The atmosphere can also influence the crystallinity of the final product. The presence of chromium in iron-chromium nitrate mixtures can prevent the crystallization of ferric oxide at temperatures as high as 470°C. osti.gov

Redox Mechanisms in Iron(III) Nitrate-Mediated Reactions

Ferric nitrate is an effective reagent and catalyst in various redox reactions, particularly in the oxidation of organic compounds. Its reactivity stems from the +3 oxidation state of the iron atom and the presence of the nitrate group.

Electron Transfer Processes in Organic Oxidation Reactions

Ferric nitrate is utilized in a range of organic transformations that proceed via electron transfer mechanisms. wiley.commdpi.com It can act as a single-electron oxidant, initiating radical reactions. For example, in the radical cyclization of β,γ-unsaturated oximes, iron(III) nitrate promotes the reaction and also serves as a source of the nitrooxy group. researchgate.net The Fe(III) species is reduced to Fe(II) upon oxidizing an alkyl radical, releasing a nitrate anion that subsequently attacks the resulting carbocation. researchgate.net

Mechanochemical methods have been shown to facilitate olefin difunctionalization through a cooperative process involving radical ligand transfer and electron catalysis, where ferric nitrate is activated at room temperature. wiley.com

Role of Nitric Oxide Species and Their Redox Cycling in Catalytic Systems

In certain catalytic systems, the nitrate component of ferric nitrate plays a crucial role in initiating a redox cycle involving nitric oxide (NOx) species. nih.govacs.org This is particularly evident in aerobic alcohol oxidation reactions catalyzed by iron(III) nitrate in combination with aminoxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govacs.org

This process is described as "serial cooperativity," where a redox cascade is initiated. nih.govacs.org The iron(III) nitrate initiates a NOx-based redox cycle that is responsible for the oxidation of the aminoxyl/hydroxylamine to an oxoammonium species. nih.govacs.org This in situ-generated oxoammonium species is the active oxidant for the alcohol. nih.govacs.org This mechanism, involving a NOx-based redox cycle, contrasts with the "integrated cooperativity" observed in similar copper-based catalyst systems. nih.gov

The redox cycling of nitric oxide is a fundamental process in various biological and chemical systems. nih.govijbs.compnas.org In the context of iron-catalyzed reactions, iron species can play an active role in nitrate reduction and the initiation of catalysis. nih.gov Iron-exchanged zeolites, for instance, are used to remediate nitric oxide and nitrous oxide emissions, involving the redox cycling of iron sites. ethz.chcolab.ws

Hydrogen Reduction Kinetics of Iron Oxides Derived from Iron(III) Nitrate Precursors

Impact of Temperature on the Reduction of Iron Oxides to Metallic Iron

Temperature is a critical factor in the hydrogen reduction of iron oxides. As the temperature increases, the rate of reduction generally increases, leading to a higher degree of conversion of iron oxides to metallic iron. In the case of undoped iron oxides derived from an iron(III) nitrate precursor, a significant change in product composition is observed as the temperature is raised from 700 °C to 950 °C.

At 700 °C, the reduction of hematite (Fe₂O₃) formed from the precursor leads to the formation of magnetite (Fe₃O₄) and wüstite (FeO). mdpi.com However, the formation of metallic iron (Fe) is not typically observed at this temperature in undoped systems. ntnu.noresearchgate.net As the temperature is increased to 950 °C, the reduction process becomes more favorable, resulting in the formation of metallic iron alongside FeO. mdpi.com This is evidenced by a decrease in the oxygen content of the resulting particles. ntnu.noresearchgate.netresearchgate.net Studies have shown that for undoped iron oxides, increasing the temperature from 700 to 950 °C leads to a decrease in the atomic percentage of oxygen. mdpi.com

The progression of the reduction can be summarized by the following reaction sequence: Fe₂O₃ → Fe₃O₄ → FeO → Fe. The transition from one oxide to the next, and finally to metallic iron, is thermodynamically and kinetically favored at higher temperatures. mdpi.comresearchgate.net

Table 1: Effect of Temperature on the Composition of Undoped Iron Oxides

| Temperature (°C) | Predominant Iron Species | Oxygen Content (at. %) | Metallic Iron Formation |

| 700 | Fe₃O₄, FeO | 51.74 | No |

| 950 | FeO, Fe | Lower than at 700°C | Yes |

Note: The data presented is based on findings from studies on iron oxides produced via ultrasonic spray pyrolysis and hydrogen reduction. mdpi.com

Influence of Doping Agents (e.g., Platinum, Silicon Dioxide) on Reduction Efficiency and Mechanism

The introduction of doping agents into the iron oxide matrix can significantly alter the kinetics and mechanism of hydrogen reduction. These agents can either accelerate or inhibit the reduction process, depending on their chemical nature and interaction with the iron oxides.

Platinum (Pt) as a Catalytic Promoter:

The addition of a small amount of platinum (e.g., 15 wt.%) acts as a powerful catalyst for the hydrogen reduction of iron oxides. ntnu.noresearchgate.netresearchgate.net Platinum provides active sites on its surface that facilitate the dissociation of hydrogen molecules, a phenomenon known as hydrogen spillover. mdpi.com This catalytic effect lowers the activation energy required for the reduction reactions, enabling the formation of metallic iron at significantly lower temperatures. researchgate.net

For instance, in Pt-doped iron oxides, metallic iron can be formed at 700 °C, a temperature at which it does not form in undoped systems. mdpi.comntnu.noresearchgate.net This is accompanied by a substantial decrease in the oxygen content of the synthesized particles. EDS analysis has shown a drop in oxygen from 51.74 at. % in undoped samples to 36.51 at. % in Pt-doped samples at 700 °C. mdpi.com

Silicon Dioxide (SiO₂) as an Inhibitor:

In contrast to platinum, silicon dioxide (silica) acts as an inhibitor in the hydrogen reduction of iron oxides. ntnu.noresearchgate.netresearchgate.net The presence of SiO₂ leads to the formation of a SiOx-enriched layer or iron silicates, such as fayalite (Fe₂SiO₄), on the surface of the iron oxide particles. researchgate.netdiva-portal.org This layer acts as a physical barrier, hindering the diffusion of hydrogen to the iron oxide surface and slowing down the reduction process. diva-portal.org

The inhibitory effect of SiO₂ is more pronounced at higher temperatures. ntnu.noresearchgate.netresearchgate.net For example, the addition of 40 wt.% SiO₂ to the iron nitrate precursor leads to a significant increase in the oxygen content of the final product after reduction at both 700 °C and 950 °C, indicating a lower degree of reduction compared to undoped samples. ntnu.noresearchgate.netresearchgate.net The formation of the stable iron silicate (B1173343) phase is a key reason for this inhibition, as its reduction by molecular hydrogen is thermodynamically unfavorable and kinetically slow. diva-portal.org

Table 2: Influence of Doping Agents on Iron Oxide Reduction at 700 °C

| Doping Agent | Dopant Concentration (wt.%) | Predominant Iron Species | Oxygen Content (at. %) | Metallic Iron Formation |

| None | 0 | Fe₃O₄, FeO | 51.74 | No |

| Platinum (Pt) | 15 | Fe, Fe₃O₄, FeO | 36.51 | Yes |

| Silicon Dioxide (SiO₂) | 40 | Fe₂O₃, Fe₃O₄ | Significantly higher than undoped | No |

Note: This data is compiled from research on iron oxides derived from iron(III) nitrate precursors and subjected to hydrogen reduction. mdpi.comntnu.no

Advanced Analytical and Spectroscopic Characterization Techniques in Research on Ferric Nitrate Hexahydrate

Structural and Morphological Analysis

The physical architecture and elemental makeup of ferric nitrate (B79036) hexahydrate and its derivatives are primarily investigated using diffraction and microscopy techniques. These methods provide critical data on crystallinity, particle shape, and elemental composition.

X-ray Diffraction (XRD) for Crystallinity, Phase Identification, and Structural Integrity

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. forcetechnology.com In the study of ferric nitrate hexahydrate, XRD confirms the compound's crystal structure and phase purity. Research has established that the crystal structure of iron(III) nitrate hexahydrate consists of discrete hexaaquairon(III), [Fe(H₂O)₆]³⁺, octahedra and nitrate anions. researchgate.netwikipedia.org These components are interconnected through a complex and highly symmetric network of hydrogen bonds. researchgate.net Specifically, every hydrogen atom from the six water molecules in the coordination sphere of the iron atom forms a hydrogen bond with a different nitrate anion. researchgate.net

Table 1: Crystallographic Data for Iron(III) Nitrate Hydrates

| Compound | Formula | Crystal System | Key Structural Feature |

|---|---|---|---|

| Iron(III) Nitrate Hexahydrate | Fe(H₂O)₆₃ | - | [Fe(H₂O)₆]³⁺ octahedra linked to NO₃⁻ via hydrogen bonds researchgate.net |

| Iron(III) Nitrate Pentahydrate | Fe(NO₃)(H₂O)₅₂ | - | One nitrate group directly coordinated to the Fe(III) atom researchgate.net |

Electron Microscopy (SEM, TEM/HR-TEM) for Morphology, Nanostructure, and Particle Size Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), including High-Resolution TEM (HR-TEM), are powerful tools for visualizing the surface morphology, particle size, and nanostructure of materials. rsc.org While these techniques are not typically used to study the bulk crystals of this compound itself, they are vital for characterizing the materials synthesized using it as a precursor.

For example, when used in the synthesis of iron oxide nanoparticles, SEM images can show that the resulting particles are uniformly distributed. researchgate.net TEM analysis provides more detailed information, revealing the specific morphology (e.g., hexagonal or spherical shapes) and confirming the monodisperse nature of the nanoparticles. researchgate.net In the development of catalysts, such as iron nitrate hexahydrate nanoparticles embedded in carbon nanofibers, SEM is used to verify the structural and morphological integrity of the final product. lu.se HR-TEM can further elucidate the sophisticated structure of catalysts, revealing crystalline or amorphous phases at the nanoscale. rsc.orgacs.org

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition and Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is used for elemental analysis. nih.gov This technique identifies the elemental composition of a sample and can create maps showing the spatial distribution of those elements. researchgate.netresearchgate.net When analyzing materials prepared from this compound, EDS is used to confirm the presence of iron (Fe), oxygen (O), and nitrogen (N) and to determine their relative abundance. acs.org

For instance, in the characterization of catalysts, EDS elemental mapping can confirm the uniform distribution of iron and other elements throughout the material, which is crucial for catalytic activity. acs.orgacs.org The technique provides semi-quantitative data that validates the successful incorporation of the elements from the ferric nitrate precursor into the final synthesized structure. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the molecular vibrations within a compound. uni-siegen.de They are essential for identifying functional groups, studying chemical bonding, and understanding hydration states in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Bond Vibrations (e.g., Fe-O)